3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Anti-Inflammatory Activities
A study by Ikuta et al. (1987) focused on the synthesis of pyrrolidine derivatives and evaluated their potential as anti-inflammatory and analgesic agents. Some compounds demonstrated comparable anti-inflammatory activities to established drugs like indomethacin, but with reduced side effects. This suggests a possible application in clinical settings for inflammation management (Ikuta et al., 1987).
Redox Properties and Antioxidant Applications
Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives, finding that they undergo irreversible oxidation, suggesting potential as antioxidant agents. This could be significant in developing new antioxidants for various applications (Osipova et al., 2011).
Application in Cigarette Flavoring
Fu Pei-pei (2013) explored the use of a pyrrolidine derivative in cigarette flavoring. The compound was shown to enhance aroma quality and reduce irritancy, suggesting its utility in tobacco product enhancement (Fu Pei-pei, 2013).
Heterocyclic Organic Compounds in Medicine and Industry
Żmigrodzka et al. (2022) discussed the importance of pyrrolidines in medicine and industry, such as their use in dyes or agrochemical substances. This underscores the broad applicability of pyrrolidine derivatives in various sectors (Żmigrodzka et al., 2022).
Synthesis of Piperidines and Related Compounds
Back and Nakajima (2000) described the synthesis of pyrrolidine derivatives leading to compounds like piperidines and pyrrolizidines. This research highlights the potential for creating a variety of biologically active compounds for medical and industrial uses (Back & Nakajima, 2000).
Properties
IUPAC Name |
3-[(4-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-4-6-15(7-5-14)17-11-13-8-9-16-10-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAUOKPFZPTWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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